2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol
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Overview
Description
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol typically involves the following steps:
Boronic Acid Formation: : The starting material, phenylboronic acid, undergoes a reaction with a suitable boron reagent to form the boronic ester.
Methylation: : The boronic ester is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Reduction: : The resulting compound is reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : Oxidation reactions can convert the boronic acid group to a boronic ester or borate.
Reduction: : Reduction reactions can reduce the boronic acid group to boronic alcohols.
Substitution: : Substitution reactions can replace the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Common reagents include alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted phenyl compounds.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology
In biological research, this compound is used in the development of fluorescent probes and imaging agents. Its ability to bind to sugars makes it useful in studying carbohydrate-protein interactions.
Medicine
In medicinal chemistry, this compound is used in the design of new drugs. Its boronic acid group can interact with biological targets, making it useful in the development of enzyme inhibitors and other therapeutic agents.
Industry
In material science, this compound is used in the synthesis of polymers and other materials. Its unique properties make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can bind to proteins, enzymes, and other molecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: : A simpler boronic acid derivative without the methyl group.
Boronic Esters: : Similar compounds with different substituents on the boronic acid group.
Boronic Acids with Different Substituents: : Compounds with different alkyl or aryl groups attached to the boronic acid.
Uniqueness
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol is unique due to its specific structural features, which provide enhanced stability and reactivity compared to simpler boronic acids. Its methyl group and phenyl ring contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-14(2,11-18)12-7-9-13(10-8-12)17-19-15(3,4)16(5,6)20-17/h7-10,18H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZPNRPKPPOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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